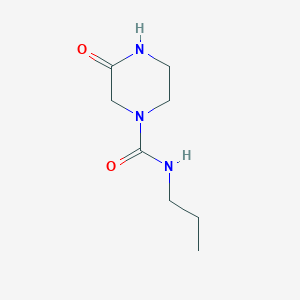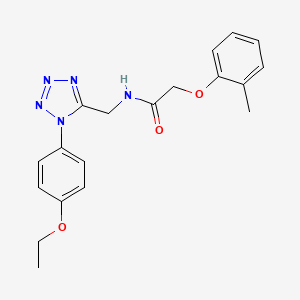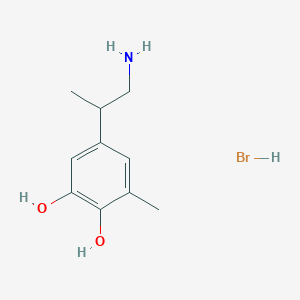
5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide” is a chemical compound with the CAS Number: 2580248-28-6 . The IUPAC name for this compound is the same as the given name . The molecular weight of this compound is 262.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO2.BrH/c1-6-3-8(7(2)5-11)4-9(12)10(6)13;/h3-4,7,12-13H,5,11H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.15 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.科学的研究の応用
Advanced Oxidation Processes
5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol hydrobromide could potentially be involved in advanced oxidation processes (AOPs), as similar compounds have been studied for their degradation products, biotoxicity, and potential use in environmental remediation. A review highlighted the importance of understanding the kinetics, mechanisms, and by-products of AOPs, especially concerning compounds like acetaminophen. The study emphasized the need for enhanced degradation processes to address the release of toxic by-products into the environment (Qutob et al., 2022).
Ionic Liquid Solvents
Research on ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, has shown the potential of these substances as alternative solvents for various separation problems. This could be relevant for substances like 5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol hydrobromide, as ionic liquids have been used for the separation of small hydrocarbons and their unsaturated counterparts. The study provided insights into the activity coefficients at infinite dilution and the separating ability of these ionic liquids, indicating their potential utility in chemical processes (Domańska et al., 2016).
Receptor Occupancy Imaging
Compounds structurally similar to 5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol hydrobromide have been used in receptor occupancy studies. For instance, a novel compound, TPA023B, selectively activated certain gamma-aminobutyric acid-A (GABA(A)) receptor subtypes and was studied through positron emission tomography (PET) to determine receptor occupancy in the human brain. Such studies are crucial in understanding the pharmacological and physiological effects of compounds at the receptor level (Laere et al., 2008).
Liquid Crystal Dimers
The study of liquid crystal dimers, such as methylene-linked dimers, reveals their unique transitional properties and the formation of various nematic phases. These phases and their properties, like the twist-bend nematic phase observed in some dimers, could provide insights into the behavior and applications of structurally related compounds, including 5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol hydrobromide (Henderson & Imrie, 2011).
Safety and Hazards
将来の方向性
While specific future directions for this compound are not mentioned in the sources, compounds with similar structures have been studied for their potential as anticancer agents . This suggests that “5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide” could also be of interest in medicinal chemistry research.
特性
IUPAC Name |
5-(1-aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.BrH/c1-6-3-8(7(2)5-11)4-9(12)10(6)13;/h3-4,7,12-13H,5,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKRMUSWUKGJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)O)C(C)CN.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

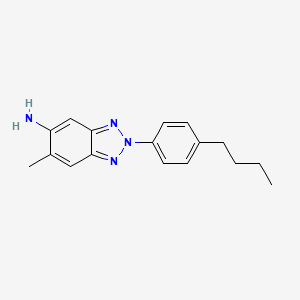

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2437843.png)
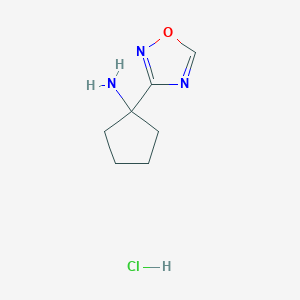

amine](/img/structure/B2437850.png)
![1-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-3-((1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2437853.png)
![4-Methyl-6-(2-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437854.png)
![2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2437855.png)
![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2437856.png)
![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2437857.png)
